[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate
Overview
Description
[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylcarbamoyl group attached to a phenyl ring, which is further connected to a 4-chlorobenzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate typically involves the reaction of phenyl isocyanate with 2-aminophenol to form the intermediate [2-(Phenylcarbamoyl)phenyl]amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylcarbamoyl derivatives.
Reduction: Products include primary or secondary amines.
Oxidation: Products include sulfonic acids or other oxidized derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and functional materials .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as modulators of biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the disruption of metabolic pathways or cellular processes, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamoyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Benzenesulfonate esters: Compounds with different substituents on the sulfonate group.
Uniqueness
[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate is unique due to the presence of both phenylcarbamoyl and 4-chlorobenzenesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-14-10-12-16(13-11-14)26(23,24)25-18-9-5-4-8-17(18)19(22)21-15-6-2-1-3-7-15/h1-13H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDSSDEOBBBHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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